molecular formula C30H32N2O4 B14963410 V023-9340

V023-9340

Numéro de catalogue: B14963410
Poids moléculaire: 484.6 g/mol
Clé InChI: XXQKGHXWZVWLPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-({[(2H-1,3-Benzodioxol-5-YL)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring two distinct aromatic substituents:

  • A benzodioxolylmethyl-carbamoyl group attached to a para-substituted phenyl ring.
  • A 3-methylbenzyl group on the cyclopentane carboxamide nitrogen.

This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring lipophilic and hydrogen-bonding interactions.

Propriétés

Formule moléculaire

C30H32N2O4

Poids moléculaire

484.6 g/mol

Nom IUPAC

N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide

InChI

InChI=1S/C30H32N2O4/c1-21-5-4-6-24(15-21)19-32(30(34)25-7-2-3-8-25)26-12-9-22(10-13-26)17-29(33)31-18-23-11-14-27-28(16-23)36-20-35-27/h4-6,9-16,25H,2-3,7-8,17-20H2,1H3,(H,31,33)

Clé InChI

XXQKGHXWZVWLPV-UHFFFAOYSA-N

SMILES canonique

CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C5CCCC5

Origine du produit

United States

Méthodes De Préparation

Cyclopentanecarboxylic Acid Activation

Cyclopentanecarboxylic acid can be activated as an acid chloride or ester for subsequent amide coupling. For example:

  • Activation with Thionyl Chloride : Reacting cyclopentanecarboxylic acid with SOCl₂ in dichloromethane yields cyclopentanecarboxylic acid chloride, which reacts with amines to form amides.

Reductive Amination

For introducing the (3-methylphenyl)methyl group, reductive amination is viable:

  • Procedure : Cyclopentanecarboxaldehyde reacts with (3-methylphenyl)methylamine in the presence of NaBH₃CN or NaBH₄, followed by hydrolysis to yield the amide.

Synthesis of the 4-Substituted Phenyl Group

The 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)phenyl moiety requires sequential functionalization:

Benzodioxol-5-ylmethylamine Synthesis

  • Starting Material : 5-Hydroxymethyl-1,3-benzodioxole undergoes nucleophilic substitution with amines. For example, reacting with methylamine in DMF/K₂CO₃ yields benzodioxol-5-ylmethylamine.

Carbamoyl Methyl Group Installation

  • Carbamate Formation : Benzodioxol-5-ylmethylamine reacts with phenyl chlorocarbonate (or analogous reagents) in the presence of triethylamine (TEA) to form the carbamate intermediate.
  • Methyl Group Introduction : The carbamate is then alkylated with a 4-(bromomethyl)phenyl group using a coupling agent like HATU.

Coupling of Functionalized Components

The final amide bond between the cyclopentanecarboxamide and the 4-substituted phenyl group is critical:

Amide Coupling Strategies

  • EDCl/HOBt Activation : Cyclopentanecarboxylic acid is activated with EDCl/HOBt, then coupled with the 4-substituted phenylamine.
  • Alternative Methods :























    Reagent Solvent Temperature Yield
    HATU, DIPEADMF0–25°C60–80%
    DCC, DMAPDCMRT50–70%

Challenges and Optimization

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance reaction rates in coupling steps.
  • Base Selection : TEA or DIPEA neutralize acids and stabilize intermediates.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Dichloromethane:methanol (98:2) for isolating intermediates.
  • HPLC : Ensures >95% purity for final compounds.

Spectroscopic Data

Technique Key Signals
¹H NMR δ 10.2 (amide NH), δ 6.8–7.2 (aromatic protons)
¹³C NMR δ 170–175 (carbonyls), δ 100–110 (dioxole C)
HRMS [M+H]⁺ expected at m/z ≈ 600 (calculated)

Comparative Analysis of Synthetic Routes

Step Method Advantages Limitations
Cyclopentanecarboxamide Formation Reductive amination High yield, simple reagents Requires aldehyde precursor
Benzodioxol-5-ylmethylamine Nucleophilic substitution Efficient for primary amines Secondary amines may require catalysts
Amide Coupling EDCl/HOBt Broad substrate tolerance Cost of coupling agents

Literature-Supported Insights

Critical Reaction Conditions

From:

  • Nitrile Hydrolysis : Pt-catalyzed hydrolysis of nitriles to amides avoids harsh acids/bases.
  • Alkylation : K₂CO₃ in DMF at 60°C optimizes yields for α-alkylation.

Analyse Des Réactions Chimiques

Types of Reactions

V023-9340 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often used to study the compound’s biological activity and potential therapeutic applications .

Applications De Recherche Scientifique

V023-9340 has several scientific research applications, including:

    Chemistry: Used to study the inhibition of FXR and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating metabolic processes and liver function.

    Medicine: Explored as a potential therapeutic agent for treating NASH and other metabolic disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies .

Mécanisme D'action

V023-9340 exerts its effects by inhibiting the farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. By inhibiting FXR, this compound can modulate various metabolic pathways, leading to reduced fat accumulation and inflammation in the liver. This makes it a promising candidate for treating NASH and related metabolic disorders .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of synthesis, physicochemical properties, and hypothesized bioactivity.

Table 1: Key Comparative Data

Compound ID/Name Molecular Features Synthesis Yield Key Functional Groups Hypothesized Properties
Target Compound Cyclopentanecarboxamide, benzodioxolylmethyl-carbamoyl, 3-methylbenzyl N/A Benzodioxol, carbamoyl, methylphenyl Enhanced hydrophobicity; potential for hydrophobic enclosure and H-bonding .
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () Cyclopropanecarboxamide, methoxyphenoxy, diethylamino 51% Methoxyphenol, diethylamino Moderate yield; phenolic H-bonding capacity; steric hindrance from cyclopropane.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(diethylamino)benzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 40, ) Cyclopropanecarboxamide, benzodioxolyl, diethylaminobenzoyl-thiazole 23% Benzodioxol, diethylamino, thiazole Lower yield; diethylamino enhances solubility; thiazole may enable π-π interactions.

Structural and Functional Insights

a) Core Structure and Substitution Patterns
  • The target compound’s cyclopentane core contrasts with the cyclopropane systems in and . Cyclopropane’s ring strain may increase reactivity but reduce metabolic stability compared to cyclopentane .
  • Benzodioxolyl vs.
c) Hypothesized Binding and Bioactivity
  • Hydrophobic Enclosure : The target’s 3-methylbenzyl and benzodioxolyl groups align with Glide XP’s "hydrophobic enclosure" model, where lipophilic ligand regions are shielded by complementary protein residues . This could enhance binding affinity in targets like kinases or GPCRs.

Research Implications

  • Medicinal Chemistry : The benzodioxolylmethyl-carbamoyl motif in the target compound warrants exploration in central nervous system (CNS) targets, as benzodioxole derivatives often exhibit blood-brain barrier permeability.
  • Synthetic Optimization : Lower yields in benzodioxole-containing analogs (e.g., Compound 40 ) highlight the need for improved coupling strategies or protective group chemistry.

Q & A

Q. What are the recommended synthetic routes for this compound, and what experimental conditions optimize yield and purity?

The synthesis of this compound requires multi-step functionalization. A plausible route involves:

  • Step 1 : Coupling the benzodioxolylmethyl carbamoyl group to the phenyl ring via amide bond formation. This may employ coupling agents like EDC/HOBt or trichloroisocyanuric acid (TCICA) in anhydrous acetonitrile, as used in analogous benzamide syntheses .
  • Step 2 : Introducing the 3-methylbenzyl group via alkylation or reductive amination. Potassium carbonate in THF or DMF is often used as a base for such reactions .
  • Step 3 : Cyclopentanecarboxamide attachment via carbodiimide-mediated coupling.
    Optimization : Monitor reaction progress with TLC/HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity >95% is critical for downstream assays .

Q. What analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent connectivity and stereochemistry. Compare peaks to reference data from NIST or analogous compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous stereochemistry if crystallization is feasible .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological targets and mechanisms of action?

  • Target Identification : Perform affinity chromatography or pull-down assays using a biotinylated derivative. Screen against kinase, GPCR, or enzyme libraries .
  • Mechanistic Studies :
    • Enzyme Inhibition : Measure IC50_{50} values via fluorometric/colorimetric assays (e.g., NADH depletion for oxidoreductases).
    • Receptor Binding : Use radioligand displacement assays (e.g., 3^3H-labeled ligands) to determine Ki_i values .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay), apoptosis (Annexin V staining), or pathway modulation (Western blot for phosphorylated proteins) .

Q. How can contradictory data in biological activity be systematically resolved?

  • Dose-Response Validation : Replicate assays across multiple concentrations to rule out non-specific effects at high doses.
  • Metabolic Stability : Test for metabolite interference using liver microsomes or S9 fractions.
  • Impurity Analysis : Re-examine compound purity via LC-MS; trace impurities (e.g., unreacted intermediates) may skew results .
  • Orthogonal Assays : Confirm activity using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., cyclooxygenase or kinase domains).
  • QSAR Modeling : Train models on analogs’ biological data to prioritize substituent modifications. Descriptors include logP, polar surface area, and H-bond donors .
  • MD Simulations : Run 100-ns simulations to assess binding stability and conformational dynamics .

Q. What strategies mitigate challenges in regioselective functionalization during synthesis?

  • Protecting Groups : Temporarily block reactive sites (e.g., benzodioxole oxygen) with TBS or Boc groups during alkylation steps .
  • Catalytic Selectivity : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation with minimal side reactions .
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce byproducts via controlled heating .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure bioavailability (Cmax_{max}, AUC), plasma protein binding, and half-life in rodent models. Poor absorption or rapid clearance may explain in vivo inefficacy .
  • Tissue Distribution : Use radiolabeled compound (e.g., 14^{14}C) to assess penetration into target organs.
  • Metabolite Identification : Perform LC-MS/MS to detect active/inactive metabolites that alter efficacy .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, inert atmosphere) meticulously .
  • Data Transparency : Share raw NMR/HPLC files in supplementary materials for peer validation.
  • Negative Controls : Include vehicle-only and known inhibitor/activator controls in all assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.